1-[Chloro(phenyl)acetyl]-2-methylindoline
Description
Properties
IUPAC Name |
2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-11-14-9-5-6-10-15(14)19(12)17(20)16(18)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZIZIFAGLDBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Acid Chloride Intermediate
The preparation begins with the conversion of the phenylacetic acid derivative into its acid chloride, a key reactive intermediate for subsequent acylation.
- Reagents: Oxalyl chloride or thionyl chloride are commonly used chlorinating agents.
- Solvents: 1,2-Dichloroethane or toluene are preferred solvents due to their stability and ability to dissolve both reactants and products.
- Conditions:
- The acid and oxalyl chloride are mixed in the solvent at low temperature (0°C) initially to control reactivity, then stirred at room temperature for several hours (e.g., 1 hour at 0°C followed by 5 hours at room temperature).
- Addition of catalytic amounts of DMF can facilitate the formation of acid chloride.
- Workup: Removal of solvent under reduced pressure yields the acid chloride intermediate, which is used immediately in the next step to avoid decomposition.
Acylation of 2-Methylindoline
The acid chloride intermediate is then reacted with 2-methylindoline to form 1-[Chloro(phenyl)acetyl]-2-methylindoline.
- Reagents:
- 2-Methylindoline as the nucleophile.
- Acid chloride intermediate prepared as above.
- Solvents: Toluene or amide solvents such as N,N-dimethylacetamide or DMSO can be used, with toluene being more common for reflux conditions.
- Conditions:
- The reaction mixture is refluxed at 100°C to 120°C for 3–4 hours to ensure complete acylation.
- The molar ratio of reagents is typically stoichiometric or with slight excess of acid chloride to drive the reaction to completion.
- Purification:
- After reaction completion, the mixture is cooled, and the product is isolated by extraction, washing with saturated brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- Further purification is achieved by silica gel column chromatography using chloroform-ethyl acetate (2:1 v/v) as eluent, yielding the target compound as an amorphous solid with high purity (up to 82% yield reported).
Alternative Synthetic Routes and Variations
Although the above method is the most documented, alternative approaches include:
- [4 + 1] Annulation reactions: Involving in situ generated azoalkene intermediates and α-bromocarbonyl compounds to form indoline derivatives, which can be adapted for related compounds but require further optimization for this compound specifically.
- Fischer indolization and subsequent functional group transformations: Used in complex indole derivative synthesis but less directly applicable to this compound.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Acid chloride formation temperature | 0°C to room temperature | Controlled to avoid side reactions |
| Reaction time (acid chloride formation) | 1 to 6 hours | Ensures complete conversion |
| Acylation reaction temperature | 100°C to 120°C (reflux) | Required for efficient acylation |
| Acylation reaction time | 3 to 4 hours | Monitored by TLC for completion |
| Solvent volume | 5 to 20 times weight of substrate | Depends on solvent and scale |
| Purification method | Silica gel chromatography | Chloroform-ethyl acetate (2:1 v/v) eluent |
| Yield | Up to 82% | High yield under optimized conditions |
Research Findings and Analytical Data
- Spectroscopic characterization: The compound is typically confirmed by NMR (1H and 13C), MS, and IR spectroscopy to verify the acylation and substitution pattern.
- Purity assessment: Chromatographic purity is ensured by TLC and HPLC methods.
- Stability: The compound is stable under normal laboratory conditions but should be stored under inert atmosphere to prevent hydrolysis of the chloroacetyl group.
Chemical Reactions Analysis
Types of Reactions
1-[Chloro(phenyl)acetyl]-2-methylindoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indoline core can be oxidized to form indole derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.
Major Products Formed
Substitution Reactions: Formation of substituted indoline derivatives.
Oxidation Reactions: Formation of indole derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
The compound 1-[Chloro(phenyl)acetyl]-2-methylindoline has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry, supported by data tables and case studies.
Chemistry
In the realm of organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its reactivity allows it to participate in various chemical reactions:
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating the formation of new compounds.
- Acylation Reactions: The acetyl group can undergo further modifications to produce derivatives with enhanced properties.
Biology
Research indicates that this compound may function as a biochemical probe. Its ability to interact with biological targets makes it useful in studying enzyme mechanisms and receptor interactions. Potential applications include:
- Drug Development: Investigating its efficacy as a lead compound for pharmaceuticals targeting specific diseases.
- Biochemical Pathway Analysis: Utilizing the compound to elucidate metabolic pathways through its interactions with enzymes.
Medicine
The medicinal applications of this compound are promising, particularly in the development of therapeutics. Case studies have shown:
- Anticancer Properties: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Activity: Research has suggested potential antibacterial properties, warranting further investigation into its use as an antimicrobial agent.
Industry
In industrial applications, this compound is explored for its role in synthesizing specialty chemicals and materials. Its unique properties can lead to the development of:
- Advanced Polymers: Incorporating this compound into polymer matrices to enhance material performance.
- Coatings and Adhesives: Utilizing its chemical reactivity to improve adhesion properties in various formulations.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of modified indoline derivatives based on this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy.
Case Study 2: Biochemical Probes
Research conducted at a leading university focused on using this compound as a probe for studying enzyme kinetics. The findings demonstrated that the compound could effectively inhibit specific enzymes involved in metabolic pathways, providing insights into drug design.
Mechanism of Action
The mechanism of action of 1-[Chloro(phenyl)acetyl]-2-methylindoline involves its interaction with specific molecular targets. The chloro(phenyl)acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indoline core may interact with various receptors or enzymes, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Impact on Inhibition Potential
Structural Analogs in Indole/Indoline Chemistry
- 1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate (): This analog replaces the acetyl group with a 4-chlorobenzoyl moiety and adds a methoxy group.
- 1-[(4-Chlorophenyl)methyl]-1H-indole-2-carboxylic acid (): Substitution with a carboxylic acid group instead of acetyl alters polarity and hydrogen-bonding capacity, likely influencing solubility and target binding .
Table 2: Structural Comparison of Indoline/Indole Derivatives
Biological Activity
1-[Chloro(phenyl)acetyl]-2-methylindoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C15H14ClN
- Molar Mass : 255.73 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in treating various diseases.
Case Studies
- Study on Antimicrobial Efficacy
- Objective : To evaluate the effectiveness of this compound against common pathogens.
- Methodology : Disk diffusion method was employed against Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results :
- Effective against S. aureus with a zone of inhibition of 15 mm.
- Moderate activity against E. coli (10 mm).
- Less effective against C. albicans (8 mm).
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 8 |
- Structure-Activity Relationship (SAR) Analysis
- Variations in the phenyl ring substitution were analyzed to determine their impact on biological activity.
- Compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to those with electron-donating groups.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Cell Membrane Interaction : The lipophilicity of the compound allows it to penetrate cell membranes effectively, disrupting cellular integrity.
- Enzyme Inhibition : It acts as a competitive inhibitor for specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the safety and efficacy of this compound:
- Absorption : Rapid absorption was observed in animal models, with peak plasma concentrations reached within 1 hour post-administration.
- Metabolism : The compound is primarily metabolized by liver enzymes, with several metabolites exhibiting reduced biological activity.
- Toxicity Profile : Acute toxicity studies indicate a favorable safety profile at therapeutic doses, but further long-term studies are needed.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[Chloro(phenyl)acetyl]-2-methylindoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves acylation of 2-methylindoline with chloro(phenyl)acetyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic reactions) and the use of a base like triethylamine to neutralize HCl byproducts. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product . Optimization should focus on minimizing side reactions, such as over-acylation, by monitoring reaction progress via TLC or HPLC.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of structurally related chloro-indoline derivatives . Complementary techniques include - and -NMR to verify substituent positions, FT-IR for carbonyl and C-Cl bond identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment requires HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to check for polymorphic forms .
Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?
- Methodological Answer : Cytotoxicity can be evaluated using MTT or resazurin assays in cell lines like H4IIE (rat hepatoma) or HepG2 (human liver). Metabolic stability studies should employ liver microsomes (e.g., rat or human) with LC-MS/MS quantification of parent compound degradation. For immunotoxicity, measure cytokine release (e.g., IL-6, TNF-α) in primary immune cells exposed to the compound at pharmacologically relevant concentrations .
Advanced Research Questions
Q. How can computational models resolve discrepancies between predicted and observed reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways to identify intermediates or transition states that explain unexpected byproducts. Compare experimental NMR chemical shifts with computed values (GIAO method) to validate structural hypotheses. Molecular dynamics simulations may clarify solvent effects or aggregation behavior influencing reactivity .
Q. What strategies address contradictions in metabolic stability data between in vitro and in vivo models?
- Methodological Answer : Cross-species differences in cytochrome P450 enzyme activity often underlie such discrepancies. Use species-specific hepatocytes or transgenic animal models to isolate metabolic pathways. For in vivo studies, employ bile-duct cannulated rats to assess enterohepatic recirculation. Combine LC-MS-based metabolomics with stable isotope labeling to track metabolite formation and elimination .
Q. How does the compound’s crystal packing influence its solubility and bioavailability?
- Methodological Answer : Analyze crystal structures (e.g., via Mercury software) to identify hydrogen-bonding networks or π-π interactions that reduce solubility. Modify crystallization solvents (e.g., switch from ethanol to acetone) to alter packing motifs. Co-crystallization with co-formers (e.g., cyclodextrins) or salt formation (e.g., hydrochloride) can improve dissolution rates without altering pharmacological activity .
Q. What experimental designs are optimal for evaluating the compound’s potential as a prodrug?
- Methodological Answer : Assess enzymatic hydrolysis in plasma (species-matched) and liver homogenates to identify active metabolites. Use deuterium or -labeling to trace metabolic pathways. In vivo efficacy studies should compare parent compound and metabolite pharmacokinetics in disease models (e.g., cancer xenografts or autoimmune assays). Validate target engagement via immunohistochemistry or Western blotting .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the compound’s aryl hydrocarbon receptor (AhR) activation?
- Methodological Answer : Perform luciferase reporter assays in AhR-responsive cell lines (e.g., Hepa1c1c7) with strict controls for nonspecific effects (e.g., solvent DMSO). Compare results across multiple labs using standardized protocols. Cross-validate with qPCR for AhR target genes (e.g., CYP1A1). Contradictions may arise from impurity profiles; thus, purity must exceed 98% (HPLC-ELSD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
